

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrovanillin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Introduction: Unveiling the Understudied Isomer, 2-Nitrovanillin

Within the family of nitrated phenolic aldehydes, 2-Nitrovanillin (IUPAC name: **4-hydroxy-3-methoxy-2-nitrobenzaldehyde**) emerges as a structurally intriguing yet less-explored isomer compared to its well-documented counterpart, 5-Nitrovanillin. Its strategic placement of a nitro group ortho to the methoxy group and meta to the aldehyde and hydroxyl functionalities imparts a unique electronic and steric profile. This distinct arrangement is predicted to influence its reactivity, solubility, and potential as a precursor in the synthesis of novel bioactive molecules. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Nitrovanillin, offering a foundational resource for its application in synthetic chemistry and drug discovery.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-Nitrovanillin is paramount for its effective utilization in a laboratory setting. These parameters govern its behavior in various solvents, its thermal stability, and its reactivity.

Property	Value	Source(s)
IUPAC Name	4-hydroxy-3-methoxy-2-nitrobenzaldehyde	[1]
Synonyms	2-Nitrovanillin	[1]
CAS Number	2450-26-2	[1]
Molecular Formula	C ₈ H ₇ NO ₅	[1]
Molecular Weight	197.14 g/mol	[1]
Appearance	Light yellow solid	[2]
Melting Point	136-137 °C	[2]
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Synthesis of 2-Nitrovanillin: A Step-by-Step Protocol

The synthesis of 2-Nitrovanillin can be achieved through the hydrolysis of its acetylated precursor, 4-acetoxy-3-methoxy-2-nitrobenzaldehyde. The following protocol is adapted from established literature.[\[2\]](#)

Experimental Protocol: Hydrolysis of 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde

Materials:

- 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde
- Sodium hydroxide (NaOH) solution (33% w/w)
- Hydrochloric acid (HCl) (6 N)
- Water

- Ether
- Cyclohexane
- Steam bath
- Filtration apparatus
- Standard laboratory glassware

Procedure:

- To a freshly prepared 33% (w/w) sodium hydroxide solution (4.5 liters), add 4-acetoxy-3-methoxy-2-nitrobenzaldehyde (1120 g, 4.72 moles) portionwise.
- Heat the resulting slurry on a steam bath at 75°C for 10 minutes.
- Dilute the reaction mixture with 5 liters of water.
- Acidify the mixture with 6.4 liters of 6 N hydrochloric acid while cooling to precipitate the product.
- Filter the resulting solid and wash thoroughly with water. This yields the crude product.
- For purification, recrystallize the crude product from an ether/cyclohexane solvent system to obtain 2-Nitrovanillin as a light yellow solid.

Expected Yield: Approximately 85%[\[2\]](#)



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Caption: Synthesis of 2-Nitrovanillin via hydrolysis.

Spectroscopic Characterization

While comprehensive spectral data for 2-Nitrovanillin is not as widely available as for its 5-nitro isomer, existing database entries provide a foundation for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although a full, assigned spectrum for 2-Nitrovanillin is not readily available in the searched literature, typical chemical shift ranges for similar aromatic aldehydes can be used for preliminary interpretation.

Expected ^1H NMR Spectral Features:

- Aldehyde Proton (-CHO): A singlet typically appearing downfield, in the range of 9.5-10.5 ppm.
- Aromatic Protons (Ar-H): Two doublets in the aromatic region (7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The specific coupling constants will be indicative of their ortho relationship.
- Methoxy Protons (-OCH₃): A singlet around 3.9-4.1 ppm.
- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

Expected ^{13}C NMR Spectral Features:

- Aldehyde Carbonyl (C=O): A resonance in the range of 185-195 ppm.
- Aromatic Carbons (C-O, C-NO₂, C-H, C-C): A series of peaks in the aromatic region (110-160 ppm). The carbon attached to the nitro group will be significantly deshielded.
- Methoxy Carbon (-OCH₃): A peak around 55-60 ppm.

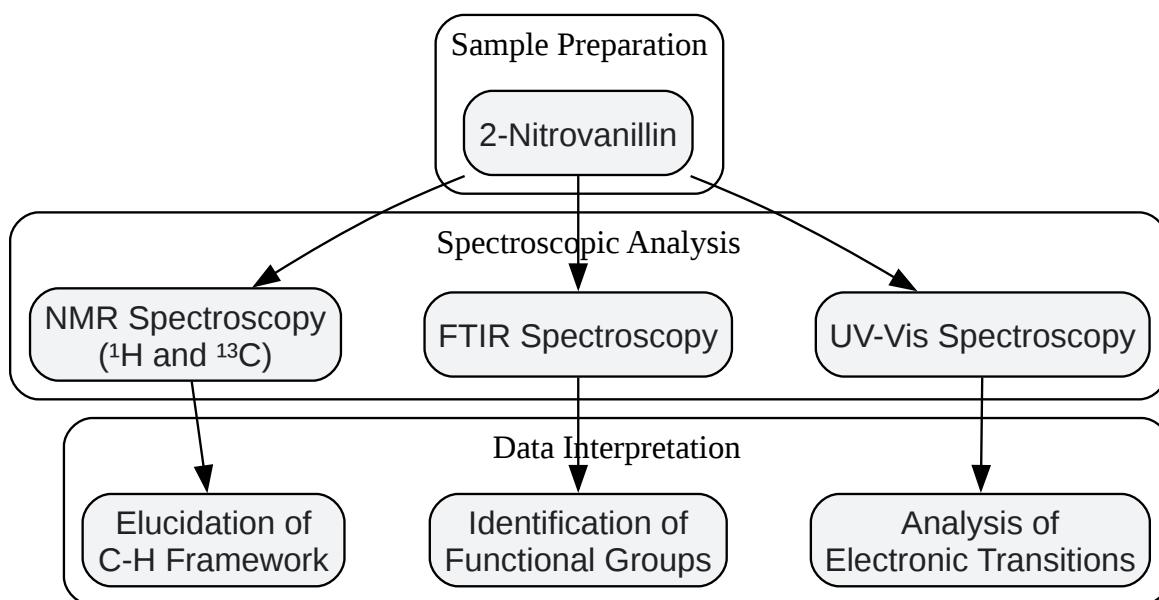
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2-Nitrovanillin is expected to show characteristic absorption bands for its key

functional groups. A reference to an FTIR spectrum obtained via a KBr wafer method exists in the PubChem database.[1]

Expected Characteristic IR Absorption Bands:

- O-H Stretch (hydroxyl): A broad band in the region of 3200-3600 cm^{-1} .
- C-H Stretch (aromatic and aldehyde): Peaks around 3100-3000 cm^{-1} and 2900-2800 cm^{-1} , respectively.
- C=O Stretch (aldehyde): A strong, sharp peak around 1680-1700 cm^{-1} .
- N-O Stretch (nitro group): Two strong bands, an asymmetric stretch around 1520-1560 cm^{-1} and a symmetric stretch around 1340-1380 cm^{-1} .
- C=C Stretch (aromatic): Peaks in the 1450-1600 cm^{-1} region.
- C-O Stretch (ether and phenol): Bands in the 1000-1300 cm^{-1} region.



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Caption: General workflow for spectroscopic analysis.

Applications in Drug Development: A Field of Potential

While the applications of 5-Nitrovanillin as a precursor for pharmaceuticals like the COMT inhibitor Entacapone are well-established, the specific use of 2-Nitrovanillin in drug development is not as extensively documented in the available literature. However, the structural motifs present in 2-Nitrovanillin suggest its potential as a valuable scaffold.

The presence of the nitroaromatic moiety, a common feature in various bioactive compounds, opens avenues for its derivatives to be explored for a range of pharmacological activities, including antimicrobial and anticancer properties. The aldehyde functional group serves as a versatile handle for the synthesis of Schiff bases and other derivatives, a common strategy in medicinal chemistry to generate libraries of compounds for biological screening.

Further research into the synthesis and biological evaluation of 2-Nitrovanillin derivatives is warranted to unlock its potential in the development of novel therapeutic agents.

Safety and Handling

According to the aggregated GHS information, **4-hydroxy-3-methoxy-2-nitrobenzaldehyde** is classified as toxic if swallowed and may cause an allergic skin reaction.^[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

2-Nitrovanillin, or **4-hydroxy-3-methoxy-2-nitrobenzaldehyde**, represents an intriguing but underexplored area of vanillin chemistry. This guide has consolidated the available data on its physicochemical properties, synthesis, and spectroscopic characteristics, providing a crucial starting point for researchers. While a significant amount of data is still needed to fully characterize this compound and explore its potential applications, particularly in drug development, the foundational information presented here serves to illuminate the path for future investigations into this unique isomer.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrovanillin]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582344#physicochemical-properties-of-2-nitrovanillin]

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